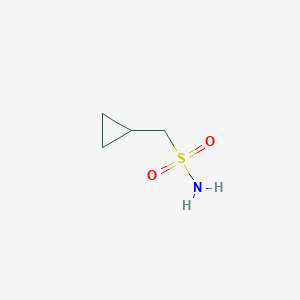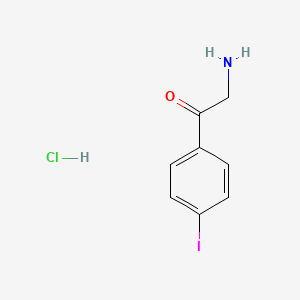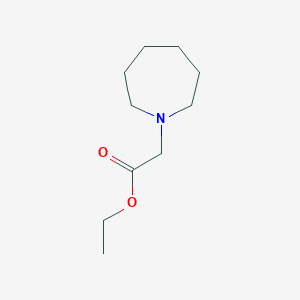
N2,N2-dimethylpyridine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2,N2-dimethylpyridine-2,4-diamine (abbreviated as DMPDA) is an organic compound composed of nitrogen, oxygen, and hydrogen atoms. It is a colorless, water-soluble liquid with a low boiling point and a pleasant odor. DMPDA is a versatile reagent used in a variety of synthetic and analytical applications. It is used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, dyes, and fragrances. It is also used as a catalyst in organic reactions, as an antioxidant in foods, and as a stabilizer in polymers.
Applications De Recherche Scientifique
Regioselectivity in Radical Bromination
The study on the regioselectivity of free radical bromination of unsymmetrical dimethylated pyridines, such as N2,N2-dimethylpyridine-2,4-diamine, highlighted the inductive deactivation role of nitrogen in the ring. This research demonstrates the bromination occurring preferentially at the methyl group farthest from the nitrogen, providing insights into the mechanisms underlying chemical reactions involving dimethylpyridines (Thapa et al., 2014).
Nitrosamines in Water Technology
Nitrosamines, including N-nitrosodimethylamine (NDMA), which can form from compounds such as this compound, have gained attention due to their occurrence as disinfection by-products in water and their potential health risks. This research presents a comprehensive overview of nitrosamines in water, their precursors, formation mechanisms, and removal methods, thereby contributing to the understanding and improvement of water quality (Nawrocki & Andrzejewski, 2011).
Coordination Chemistry and Dinitrogen Reduction
The role of alkali metal promoters in the reduction of dinitrogen, including the interaction with N2 and transition metals, is crucial for processes like the Haber-Bosch process. This review discusses the coordination chemistry insights into how compounds like this compound could play a role in enhancing the efficiency of nitrogen reduction, which is fundamental for industrial and agricultural applications (Connor & Holland, 2017).
Denitrification Measurement Approaches
Denitrification, the reduction of nitrogen oxides to gases like N2, is a critical process for ecosystem functioning, water quality, and atmospheric chemistry. This paper reviews the methodologies for measuring denitrification in various environments, highlighting the strengths and weaknesses of current approaches. Understanding denitrification can inform the management of nitrogen in the environment and mitigate pollution (Groffman et al., 2006).
Hybrid Catalysts in Organic Synthesis
The synthesis and applications of heterocyclic N-oxide molecules, including this compound derivatives, have significant potential in organic synthesis, catalysis, and drug development. This review highlights the diversity and potential of heterocyclic N-oxides in catalysis and medicinal applications, showcasing their importance in the advancement of chemistry and pharmaceuticals (Li et al., 2019).
Safety and Hazards
“N2,N2-dimethylpyridine-2,4-diamine” is associated with several hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Propriétés
IUPAC Name |
2-N,2-N-dimethylpyridine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-10(2)7-5-6(8)3-4-9-7/h3-5H,1-2H3,(H2,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQLMFXHGFWFIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90008-36-9 |
Source


|
| Record name | 2-N,2-N-dimethylpyridine-2,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methanol](/img/structure/B1291659.png)
![(1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanol](/img/structure/B1291660.png)



